



# Fevipiprant Drug-Drug Interaction Profile: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive overview of the drug-drug interaction (DDI) profile of **Fevipiprant** based on clinical and in vitro data. The information is presented in a question-and-answer format to address specific issues that researchers may encounter.

## Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of **Fevipiprant** and its potential for metabolic drug interactions?

A1: **Fevipiprant** undergoes limited metabolism. Its primary elimination routes are direct excretion and glucuronidation via multiple uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes to form an inactive acyl glucuronide (AG) metabolite.[1][2] This diverse and parallel nature of its clearance pathways suggests a low likelihood of significant metabolic drug-drug interactions.[1][2] In vitro studies have indicated that **Fevipiprant** and its AG metabolite do not cause significant inhibition of clinically relevant cytochrome P450 (CYP) enzymes.[3]

Q2: Does **Fevipiprant** have the potential to be a perpetrator of drug-drug interactions via inhibition or induction of CYP enzymes?

A2: Based on in vitro assessments, **Fevipiprant** and its primary metabolite show a low potential to act as perpetrators of drug-drug interactions by inhibiting or inducing major CYP450



enzymes. This minimizes the risk of **Fevipiprant** altering the pharmacokinetics of coadministered drugs that are substrates of these enzymes.

Q3: Is Fevipiprant a substrate or inhibitor of any clinically relevant drug transporters?

A3: Yes. In vitro studies have identified **Fevipiprant** as a substrate for the transporters OAT3 (renal uptake), MDR1 (potential biliary excretion), and OATP1B3 (hepatic uptake). Furthermore, in vitro data revealed a potential for **Fevipiprant** to inhibit the hepatic uptake transporter OATP1B1.

Q4: Has the potential for **Fevipiprant** to inhibit OATP1B1 been investigated in a clinical setting?

A4: Yes, a clinical study was conducted to evaluate the effect of **Fevipiprant** on the pharmacokinetics of simvastatin and rosuvastatin, two statins that are substrates of OATP1B1. The study investigated the impact of **Fevipiprant** 450 mg once daily on single doses of simvastatin 20 mg and rosuvastatin 20 mg in healthy volunteers.

Q5: What were the quantitative results of the clinical DDI study with statins?

A5: Co-administration of **Fevipiprant** led to an increase in the peak plasma concentrations (Cmax) of the active metabolites of the statins, but had minimal impact on the total exposure (AUC). For a detailed summary of the quantitative data, please refer to Table 1.

## **Quantitative Data Summary**

Table 1: Pharmacokinetic Interaction of **Fevipiprant** with OATP1B1 Substrates (Simvastatin and Rosuvastatin)



| Co-administered<br>Drug | Pharmacokinetic<br>Parameter | Geometric Mean<br>Ratio (Statin +<br>Fevipiprant / Statin<br>Alone) | 90% Confidence<br>Interval |
|-------------------------|------------------------------|---------------------------------------------------------------------|----------------------------|
| Simvastatin Acid        | Cmax                         | 2.23                                                                | 1.73 - 2.88                |
| AUC (0-inf)             | 1.29                         | 1.07 - 1.56                                                         |                            |
| Rosuvastatin            | Cmax                         | 1.87                                                                | 1.51 - 2.32                |
| AUC (0-inf)             | 1.21                         | 1.08 - 1.36                                                         |                            |

# **Experimental Protocols**

Clinical Drug-Drug Interaction Study with Simvastatin and Rosuvastatin

- Study Design: This was an open-label, two-part, two-period, single-sequence clinical study.
- Participants: Healthy adult volunteers were enrolled in the study. The study also included genotyping for the SLCO1B1 gene, which encodes the OATP1B1 transporter, to assess the influence of genetic variants.
- Methodology:
  - Part 1 (Simvastatin): Participants received a single oral dose of simvastatin 20 mg on Day
     1. From Day 3 to Day 10, they received Fevipiprant 450 mg once daily. On Day 8, a single oral dose of simvastatin 20 mg was co-administered with Fevipiprant.
  - Part 2 (Rosuvastatin): A similar design was followed with a single oral dose of rosuvastatin
     20 mg administered alone and then in combination with steady-state concentrations of
     Fevipiprant 450 mg once daily.
- Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points
  after the administration of the statins (both alone and with Fevipiprant) to determine the
  plasma concentrations of simvastatin acid and rosuvastatin.



 Bioanalytical Method: Plasma concentrations of the statins and their metabolites were measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

## **Visualizations**



Click to download full resolution via product page

Caption: Workflow for assessing the drug-drug interaction potential of **Fevipiprant**.

# **Troubleshooting and Further Considerations**

Issue: Unexpected interaction with a co-administered drug in a non-clinical model.

- Troubleshooting:
  - Confirm the metabolic pathways of the interacting drug. While Fevipiprant has a low impact on CYPs, consider the possibility of interactions involving UGT enzymes or the transporters OAT3, MDR1, and OATP1B3.
  - Evaluate if the co-administered drug is a potent inhibitor of UGTs or the aforementioned transporters, which could potentially increase Fevipiprant exposure.



Issue: Designing a clinical trial with a new chemical entity to be co-administered with **Fevipiprant**.

#### Guidance:

- Given the observed effect on OATP1B1 substrates, it is prudent to assess if the new entity is also a substrate of this transporter. If so, careful monitoring of the new drug's pharmacokinetics is warranted, particularly its Cmax.
- For drugs that are not OATP1B1 substrates, the risk of a clinically significant pharmacokinetic interaction with Fevipiprant is considered low.

It is important to note that the clinical development of **Fevipiprant** for asthma was discontinued by Novartis. Therefore, the available clinical drug-drug interaction data is limited. Researchers should consider this context when evaluating the DDI profile of **Fevipiprant**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Absorption, Distribution, Metabolism, and Excretion of the Oral Prostaglandin D2 Receptor 2 Antagonist Fevipiprant (QAW039) in Healthy Volunteers and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacology of the prostaglandin D2 receptor 2 (DP2) receptor antagonist, fevipiprant PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fevipiprant has a low risk of influencing co-medication pharmacokinetics: Impact on simvastatin and rosuvastatin in different SLCO1B1 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fevipiprant Drug-Drug Interaction Profile: A Technical Support Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672611#drug-drug-interaction-profile-of-fevipiprant-in-clinical-settings]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com